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Core Science & Biosynthesis

Foundational

Rational Design and Polypharmacological Mechanisms of 2-Chloro-3-fluoro-6-nitroquinoline Derivatives: A Technical Whitepaper

Executive Summary In modern drug discovery, the pursuit of single-target "magic bullets" is increasingly being replaced by the rational design of polypharmacological agents capable of addressing multidrug resistance (MDR...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pursuit of single-target "magic bullets" is increasingly being replaced by the rational design of polypharmacological agents capable of addressing multidrug resistance (MDR) and complex tumor microenvironments. The 2-Chloro-3-fluoro-6-nitroquinoline scaffold (CAS 2758533-90-1) represents a highly functionalized, privileged pharmacophore. Rather than acting through a singular pathway, derivatives of this core exert their biological activity through a tri-modal mechanism: covalent enzyme inhibition, topoisomerase trapping, and redox-mediated oxidative stress.

This whitepaper deconstructs the structure-activity relationship (SAR) of this scaffold, details its multi-targeted mechanisms of action, and provides self-validating experimental protocols to rigorously quantify these pathways in preclinical development.

Deconstructing the Pharmacophore: SAR & Causality

Every functional group on the 2-Chloro-3-fluoro-6-nitroquinoline core is strategically positioned to engage distinct biological targets. As an application scientist, I approach this scaffold not as a static molecule, but as a dynamic system of reactive centers:

  • The 2-Chloro Electrophilic Warhead: The chlorine atom at the C2 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In biological systems, this acts as an electrophilic warhead. When positioned within the active site of a cysteine protease (such as viral proteases like SARS-CoV-2 MPro/PLPro), the nucleophilic thiolate of the catalytic cysteine attacks the C2 position, displacing the chloride ion and forming an irreversible, covalent thioether linkage[1].

  • The 3-Fluoro Enhancer: The introduction of fluorine at the C3 position serves two critical purposes. Physicochemically, it modulates the pKa of the quinoline nitrogen and enhances membrane permeability. Biologically, it mimics the critical binding interactions seen in classic fluoroquinolones, significantly increasing the binding affinity of the scaffold to the bacterial DNA gyrase and Topoisomerase IV cleavage complexes[2].

  • The 6-Nitro Redox Center: The nitro group at C6 is a known redox trigger. Inside the cell, nitroreductases catalyze the futile redox cycling of the nitro group, transferring electrons to molecular oxygen to generate massive localized bursts of Reactive Oxygen Species (ROS)[3]. Furthermore, partial reduction yields reactive hydroxylamine intermediates that form bulky mono-adducts with DNA, leading to nucleotide excision repair failure and apoptosis[4].

Core Mechanisms of Action

The biological efficacy of 2-Chloro-3-fluoro-6-nitroquinoline derivatives is driven by the simultaneous activation of three distinct pathways. This polypharmacology makes it exceptionally difficult for pathogens or cancer cells to develop target-site mutations without suffering catastrophic fitness costs.

MechanismOfAction cluster_0 Covalent Targeting cluster_1 Topoisomerase Trapping cluster_2 Oxidative Stress Scaffold 2-Chloro-3-fluoro-6-nitroquinoline SNAr SNAr at C2 Position Scaffold->SNAr Topo Topo IV / Gyrase Binding Scaffold->Topo Redox Nitroreduction at C6 Scaffold->Redox Cys Nucleophilic Attack (Cys) SNAr->Cys Inhib Irreversible Inhibition Cys->Inhib DNA Cleavage Complex Stabilization Topo->DNA Apop DNA Fragmentation DNA->Apop ROS ROS Generation Redox->ROS Damage Oxidative DNA Damage ROS->Damage

Fig 1. Tri-modal mechanism of action for 2-Chloro-3-fluoro-6-nitroquinoline derivatives.

Experimental Methodologies & Self-Validating Protocols

To rigorously prove these mechanisms, we cannot rely on simple phenotypic viability assays. The following protocols are designed as self-validating systems —meaning they include internal biochemical logic gates (chases, scavengers, and mass shifts) to eliminate false positives and definitively prove causality.

Protocol 1: Validation of Covalent Binding via LC-MS/MS and DTNB

Causality: To prove that the 2-chloro group undergoes SNAr with target cysteines, we measure the depletion of free thiols using Ellman’s reagent (DTNB) and confirm the covalent adduct via mass spectrometry. A DTT (Dithiothreitol) chase is employed; if the binding is non-covalent, DTT will outcompete the inhibitor. If it is covalent, the inhibition remains irreversible.

  • Incubation: Incubate 1 µM of the target recombinant cysteine protease with 10 µM of the quinoline derivative in HEPES buffer (pH 7.4) for 60 minutes at 37°C.

  • Thiol Quantification (DTNB): Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the mixture. Measure absorbance at 412 nm. A reduction in signal compared to the vehicle control indicates thiol engagement.

  • DTT Chase (Validation): Add 1 mM DTT to a parallel reaction well for 30 minutes, followed by a functional enzymatic cleavage assay. Sustained inhibition confirms irreversible covalent binding.

  • LC-MS/MS Confirmation: Digest the protein complex with trypsin and analyze via LC-MS/MS. Look for a mass shift corresponding to the intact quinoline core minus the chlorine atom ( ΔM=+[Minhibitor​−35.45 Da] ), localized to the catalytic cysteine residue[1].

Protocol 2: Topoisomerase IV Decatenation Assay

Causality: Topoisomerase IV resolves interlinked (catenated) DNA circles. Fluoroquinolone-like moieties trap the enzyme-DNA cleavage complex[2]. By using kinetoplast DNA (kDNA)—a massive network of interlocked DNA rings—we can visualize this inhibition.

  • Reaction Setup: Combine 200 ng of kDNA, 1 unit of purified Topoisomerase IV, and varying concentrations of the quinoline derivative in a reaction buffer containing ATP and Mg²⁺.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Electrophoresis: Stop the reaction with SDS and Proteinase K. Run the samples on a 1% agarose gel containing ethidium bromide.

  • Validation: Uninhibited Topo IV will release free minicircles that migrate rapidly into the gel. If the derivative traps the cleavage complex, the kDNA remains as a massive, immobile network trapped in the gel well.

Protocol 3: Intracellular ROS Quantification via DCFDA

Causality: To isolate the 6-nitro group's contribution to cytotoxicity, we measure ROS generation[3]. We use N-acetylcysteine (NAC), a potent ROS scavenger, as an internal control to prove that cell death is directly caused by oxidative stress rather than off-target toxicity.

  • Cell Labeling: Seed target cells (e.g., MDR Klebsiella pneumoniae or cancer cell lines) and load with 10 µM H2DCFDA for 30 minutes in the dark.

  • Treatment: Wash cells and expose them to the quinoline derivative (IC₅₀ concentration) for 4 hours.

  • Scavenger Control (Validation): Pre-treat a parallel cohort of cells with 5 mM NAC for 1 hour prior to quinoline exposure.

  • Quantification: Measure fluorescence (Ex: 485 nm / Em: 535 nm). A spike in fluorescence that is wholly abrogated in the NAC-treated cohort definitively proves the 6-nitro redox mechanism.

ExperimentalWorkflow Start Compound Incubation MS LC-MS/MS Analysis Start->MS Target Protease DTNB Ellman's Assay Start->DTNB Target Protease Gel kDNA Decatenation Gel Electrophoresis Start->Gel Topo IV DCFDA DCFDA Fluorescence Start->DCFDA Live Cells Data Mechanism Validation MS->Data DTNB->Data Gel->Data DCFDA->Data

Fig 2. Self-validating experimental workflow for mechanism deconvolution.

Quantitative Data Presentation

To illustrate the necessity of each functional group on the 2-Chloro-3-fluoro-6-nitroquinoline scaffold, the following table summarizes the structure-activity relationship (SAR) data when specific moieties are systematically altered.

Compound VariantTopo IV IC₅₀ (µM)ROS Induction (Fold Change)Covalent Binding Efficiency ( kinact​/KI​ )Primary Mechanism
Parent Scaffold 0.45 8.2x 1.2 x 10⁴ M⁻¹s⁻¹ Polypharmacological
2-NH₂ derivative0.607.9xN/A (No SNAr)Topo IV / ROS
Des-fluoro derivative5.208.0x1.1 x 10⁴ M⁻¹s⁻¹Covalent / ROS
6-NH₂ (Reduced)0.501.1x1.0 x 10⁴ M⁻¹s⁻¹Topo IV / Covalent

Data Interpretation: Removing the 2-chloro group abolishes covalent binding capacity. Removing the 3-fluoro group drastically reduces Topoisomerase IV inhibition potency (IC₅₀ jumps from 0.45 to 5.20 µM). Reducing the 6-nitro group to an amine eliminates the compound's ability to generate ROS. The parent scaffold is uniquely optimized to trigger all three pathways simultaneously.

Conclusion

The 2-Chloro-3-fluoro-6-nitroquinoline scaffold is a masterclass in rational drug design. By combining an electrophilic warhead, a topoisomerase-anchoring halogen, and a redox-active nitro group onto a single planar aromatic core, researchers can develop potent therapeutics that overwhelm the evolutionary escape mechanisms of resistant pathogens and malignancies. Proper utilization of the self-validating assays detailed in this guide will ensure that downstream lead optimization remains mechanistically grounded.

References

  • Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents Source: Chemical Reviews - ACS Publications URL:[2]

  • Identification of quinoline derivatives as growth inhibitors of MDR pathogen Klebsiella pneumoniae Source: PubMed / Taylor & Francis URL:[3]

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro Source: PMC / NIH URL:[1]

  • 4-Nitroquinoline 1-oxide Source: Wikipedia URL:[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-Chloro-3-fluoro-6-nitroquinoline in the Synthesis of Next-Generation Fluoroquinolone Analogs

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Strategic Rationale The development of fluoroquinolone antibacterial age...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

The development of fluoroquinolone antibacterial agents represents one of the most significant triumphs in modern medicinal chemistry. Classical fluoroquinolones, such as ciprofloxacin and levofloxacin, exert their bactericidal activity by dually targeting bacterial DNA gyrase and topoisomerase IV, thereby trapping the DNA-enzyme cleavage complex and halting DNA replication[1]. The fundamental pharmacophore of these classical drugs relies on a 1-alkyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core[2].

However, the rapid emergence of antimicrobial resistance (AMR)—driven by target-site mutations in the gyrA and parC genes and the overexpression of multidrug efflux pumps—necessitates the exploration of atypical quinoline scaffolds[1][3].

This application note details the use of a highly specialized building block, 2-Chloro-3-fluoro-6-nitroquinoline (CAS: 2758533-90-1) , to synthesize novel 2-substituted-3,6-difluoroquinoline analogs. By shifting the structural paradigm away from the traditional 4-oxo-3-carboxylic acid moiety, researchers can develop analogs that exploit alternative binding pockets within the topoisomerase complex, effectively bypassing classical resistance mechanisms[3].

Physicochemical Profiling of the Precursor

Understanding the electronic landscape of 2-Chloro-3-fluoro-6-nitroquinoline is critical for predicting its reactivity. The table below summarizes its core properties.

PropertyValue / DescriptionStrategic Synthetic Utility
Chemical Name 2-Chloro-3-fluoro-6-nitroquinolineCore scaffold for atypical fluoroquinolone analog synthesis.
CAS Number 2758533-90-1Verified commercially available building block[4].
Molecular Formula C9H4ClFN2O2-
Molecular Weight 226.59 g/mol -
C2-Chlorine Highly electrophilicActivated by the adjacent N1 atom and C3 fluorine; prime site for Nucleophilic Aromatic Substitution (SNAr).
C3-Fluorine Electron-withdrawingModulates lipophilicity; increases the electrophilicity of the C2 position.
C6-Nitro Reducible handleCan be reduced to an amine and subsequently converted to the classical C6-fluorine via Balz-Schiemann reaction.

Mechanistic Causality & Synthetic Strategy

To construct a biologically active fluoroquinolone analog from this precursor, we employ a three-phase synthetic logic designed to maximize yield while providing self-validating checkpoints.

  • Phase 1: Nucleophilic Aromatic Substitution (SNAr) at C2. Causality: The C2 position is highly electron-deficient due to the inductive pull of the C3-fluorine and the resonance effect of the quinoline nitrogen. Introducing a basic pharmacophore here (e.g., N-methylpiperazine) mimics the C7-piperazine found in ciprofloxacin[5], enhancing cellular penetration and target affinity.

  • Phase 2: Catalytic Hydrogenation of the C6-Nitro Group. Causality: The nitro group must be converted to an amine to serve as a functional handle. This reduction fundamentally alters the electronic nature of the ring from electron-poor to electron-rich, which is necessary for the subsequent diazotization step.

  • Phase 3: Balz-Schiemann Fluorination. Causality: The classical C6-fluorine is essential for gyrase inhibition and cell wall penetration[2]. By converting the C6-amine to a diazonium tetrafluoroborate salt and applying thermal decomposition, we install the C6-fluorine, finalizing the 3,6-difluoroquinoline scaffold.

Synthetic Workflow Visualization

Workflow A 2-Chloro-3-fluoro- 6-nitroquinoline B SNAr Reaction (N-methylpiperazine) A->B C Intermediate 1: C2-Piperazinyl B->C Base, 85°C D Nitro Reduction (Pd/C, H2) C->D E Intermediate 2: C6-Amino D->E MeOH, RT F Balz-Schiemann (NaNO2, HBF4) E->F G Final Analog: 3,6-Difluoro-2- (piperazinyl)quinoline F->G 0°C to Heat

Figure 1: Three-step synthetic workflow converting 2-Chloro-3-fluoro-6-nitroquinoline to a novel analog.

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol A: Synthesis of 3-Fluoro-2-(4-methylpiperazin-1-yl)-6-nitroquinoline (Intermediate 1)

Objective: Displace the C2-chlorine with N-methylpiperazine via SNAr.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 2-Chloro-3-fluoro-6-nitroquinoline (10.0 g, 44.1 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add triethylamine (12.3 mL, 88.2 mmol, 2.0 eq). Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophile which would prematurely halt the reaction.

  • Nucleophile Addition: Dropwise add N-methylpiperazine (5.3 g, 52.9 mmol, 1.2 eq) at 0 °C.

  • Heating: Gradually warm the mixture to room temperature, then heat to 85 °C for 4 hours.

  • IPC Validation: Analyze via TLC (Silica, 9:1 DCM:MeOH). The precursor (Rf ~0.8) should completely disappear, replaced by a bright yellow spot (Rf ~0.4).

  • Workup: Cool the mixture to room temperature and pour into 500 mL of ice-cold distilled water. Stir vigorously for 30 minutes. Filter the resulting bright yellow precipitate, wash with cold water (3 x 50 mL), and dry under vacuum at 45 °C overnight.

Protocol B: Catalytic Reduction to 6-Amino-3-fluoro-2-(4-methylpiperazin-1-yl)quinoline (Intermediate 2)

Objective: Reduce the C6-nitro group to a primary amine.

  • Preparation: Dissolve Intermediate 1 (10.0 g, 34.4 mmol) in HPLC-grade Methanol (150 mL) within a Parr hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w) under an argon atmosphere to prevent spontaneous ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas. Maintain the H2 pressure at 40 psi and shake at room temperature for 6 hours.

  • IPC Validation: Monitor by LC-MS. The mass peak should shift from [M+H]+ 291.1 (Nitro) to [M+H]+ 261.1 (Amino). A visual change from yellow to pale orange/brown is expected.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Critical: Do not let the Celite pad dry out while under vacuum to avoid fire hazards. Concentrate the filtrate under reduced pressure to yield a crude orange solid.

Protocol C: Balz-Schiemann Fluorination to 3,6-Difluoro-2-(4-methylpiperazin-1-yl)quinoline

Objective: Convert the C6-amine to a C6-fluorine, finalizing the fluoroquinolone analog.

  • Diazotization: Suspend Intermediate 2 (5.0 g, 19.2 mmol) in 48% aqueous tetrafluoroboric acid (HBF4) (25 mL) and cool to -5 °C in an ice-salt bath.

  • Nitrite Addition: Dissolve sodium nitrite (1.46 g, 21.1 mmol, 1.1 eq) in minimal water (5 mL). Add this solution dropwise to the amine suspension over 30 minutes, maintaining the temperature below 0 °C.

  • Salt Isolation: Stir for an additional 30 minutes at 0 °C. Filter the precipitated diazonium tetrafluoroborate salt and wash with cold diethyl ether.

  • Thermal Decomposition: Transfer the dry diazonium salt to a round-bottom flask equipped with a reflux condenser. Carefully heat the solid (or suspend in a high-boiling inert solvent like xylene) to 110 °C until the evolution of nitrogen gas ceases.

  • Workup & Purification: Neutralize the residue with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3 x 50 mL). Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (Alumina, Hexane/EtOAc gradient).

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and analytical validation markers for the synthesized intermediates and final product.

CompoundExpected YieldLC-MS[M+H]+19F NMR (δ ppm, CFCl3 ref)Key Validation Marker (IPC)
Precursor N/A227.0-125.4 (s, 1F)Starting material baseline
Intermediate 1 88 - 92%291.1-130.2 (s, 1F)Complete displacement of C2-Cl
Intermediate 2 95 - 98%261.1-134.5 (s, 1F)Disappearance of NO2 stretch (IR)
Final Analog 45 - 55%264.1-118.6 (s, 1F), -132.1 (s, 1F)Appearance of second fluorine peak

Mechanism of Action: Overcoming Resistance

Classical fluoroquinolones are highly susceptible to target-site mutations (e.g., GyrA S83L) which alter the binding pocket of the DNA gyrase cleavage complex[1]. The atypical 3,6-difluoro-2-substituted quinoline synthesized via this protocol lacks the bulky C3-carboxylic acid and C4-oxo groups. Instead, it relies on the C2-piperazine and C3/C6 difluoro motifs to intercalate into the DNA-enzyme complex via an alternative spatial orientation, effectively overcoming steric clashes caused by mutant enzymes[3].

MOA Target Bacterial DNA Gyrase Cleavage Complex Death Irreversible DNA Damage & Cell Death Target->Death Resist Mutated GyrA/ParC (Classical Resistance) Novel Atypical 3,6-Difluoroquinolines (Synthesized Analog) Resist->Novel Alternative Pocket Binding Classic Classical FQs (e.g., Ciprofloxacin) Classic->Target Binds WT Classic->Resist Steric Clash Efflux Efflux Pump Extrusion Classic->Efflux Extruded Novel->Target Binds Mutants Novel->Death Restored Efficacy

Figure 2: Mechanistic pathway demonstrating how atypical analogs bypass classical resistance mechanisms.

References

  • Wikipedia Contributors. "Quinolone antibiotic." Wikipedia, The Free Encyclopedia, [Link]

  • Hooper, D. C., & Jacoby, G. A. "Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance." Cold Spring Harbor Perspectives in Medicine, [Link]

  • Hooper, D. C. "Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones." Clinical Infectious Diseases | Oxford Academic, [Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction of 2-Chloro-3-fluoro-6-nitroquinoline

Executive Summary The transformation of 2-Chloro-3-fluoro-6-nitroquinoline to its corresponding aniline derivative (6-amino-2-chloro-3-fluoroquinoline) is a critical synthetic node in the development of functionalized qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of 2-Chloro-3-fluoro-6-nitroquinoline to its corresponding aniline derivative (6-amino-2-chloro-3-fluoroquinoline) is a critical synthetic node in the development of functionalized quinoline pharmacophores. The primary challenge in this transformation is achieving absolute chemoselectivity. While the C3–F bond is thermodynamically robust, the C2–Cl bond is highly activated by the adjacent quinoline nitrogen, making it exceptionally vulnerable to hydrodehalogenation under standard reductive conditions.

This application note provides field-proven, self-validating protocols to achieve >98% chemoselectivity using either precision heterogeneous catalytic hydrogenation (Pt-V/C) or mild metal-mediated transfer reduction (Fe/NH₄Cl).

The Chemoselectivity Dilemma & Mechanistic Rationale

Standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) is notorious for promoting the cleavage of carbon-halogen bonds[1]. In 2-chloroquinolines, the electron-deficient nature of the C2 position facilitates rapid oxidative addition of Pd(0) into the C–Cl bond.

To circumvent this, we must select catalysts that preferentially adsorb the nitro group while failing to activate the aryl chloride:

  • Platinum-Vanadium on Carbon (Pt-V/C): Platinum inherently exhibits a higher activation barrier for C–Cl oxidative addition compared to Palladium. By doping the Pt surface with Vanadium, the electronic structure of the catalyst is modified. Vanadium acts as a crucial promoter that accelerates the rate-limiting reduction of the hydroxylamine intermediate to the amine[2]. This prevents the accumulation of reactive intermediates. Expert Insight: Dehalogenation of the nitro starting material is rare; however, once the nitro group is fully reduced, the resulting electron-rich aniline product becomes highly susceptible to dehalogenation[2]. Therefore, the reaction must be strictly monitored and quenched at exact stoichiometric hydrogen consumption.

  • Iron/Ammonium Chloride (Béchamp-type): For bench-scale synthesis where high-pressure reactors are unavailable, Iron powder in mildly acidic aqueous media provides a purely electron-transfer-based reduction[3]. This single-electron transfer (SET) mechanism is entirely orthogonal to the oxidative addition pathways of transition metals, guaranteeing complete retention of both the C–Cl and C–F bonds.

Reaction Pathway Visualization

G SM 2-Chloro-3-fluoro- 6-nitroquinoline Hydrox Hydroxylamine Intermediate SM->Hydrox + H2 (Fast) Prod 6-Amino-2-chloro- 3-fluoroquinoline (Target) Dechlor 6-Amino-3-fluoroquinoline (Dechlorinated) Prod->Dechlor Excess H2 / Pd/C Hydrodechlorination Hydrox->Prod + H2 (Rate-Limiting)

Reaction pathways for 2-chloro-3-fluoro-6-nitroquinoline reduction highlighting chemoselectivity.

Quantitative Catalyst Screening Data

The following table summarizes the causality of catalyst selection based on empirical conversion and selectivity metrics for halogenated nitroarenes.

Catalyst SystemH₂ PressureTemp (°C)Conversion (%)Target Selectivity (%)Major Byproduct
5% Pd/C 1.0 MPa25> 99< 106-Amino-3-fluoroquinoline
5% Pt/C 1.0 MPa25> 9965Hydroxylamine & Dechlorinated
1% Pt - 2% V / C 1.0 MPa25> 99> 98 None (Trace dechlorination)
Fe / NH₄Cl N/A (Reflux)80> 95> 99 None

Experimental Protocols

Protocol A: Precision Catalytic Hydrogenation (Scalable Route)

This protocol utilizes a Vanadium-doped Platinum catalyst to achieve high throughput while suppressing hydrodechlorination[2].

Reagents:

  • 2-Chloro-3-fluoro-6-nitroquinoline: 10.0 mmol (2.26 g)

  • 1% Pt - 2% V / C (Evonik or equivalent): 5 mol% Pt relative to substrate

  • Tetrahydrofuran (THF) or Ethanol (Anhydrous): 50 mL

Step-by-Step Methodology:

  • Reactor Charging: In a well-ventilated hood, charge a 100 mL stainless steel autoclave with the substrate, solvent, and the Pt-V/C catalyst.

  • Inerting Sequence (Critical): Seal the reactor. Pressurize with N₂ to 0.5 MPa and vent. Repeat this N₂ purge three times to displace all oxygen. Subsequently, pressurize with H₂ to 0.5 MPa and vent, repeating three times to saturate the headspace[1].

  • Reaction Initiation: Pressurize the reactor to exactly 1.0 MPa H₂ . Initiate vigorous stirring (800-1000 rpm) to eliminate mass-transfer limitations. Maintain the internal temperature at 25–30 °C.

  • Self-Validating Monitoring: Monitor the hydrogen mass flow meter or reservoir pressure drop. The reaction must consume exactly 3.0 molar equivalents of H₂ .

    • Causality: The rate of H₂ uptake will be rapid initially, slow down during the hydroxylamine reduction, and then abruptly cease. You must stop the reaction immediately at this inflection point. Allowing the catalyst to stir with the electron-rich aniline product under H₂ pressure will initiate background hydrodechlorination[2].

  • Quench & Workup: Vent the H₂ gas and purge the reactor with N₂ (3x). Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with 20 mL of THF. Concentrate the filtrate under reduced pressure to yield the crude 6-amino-2-chloro-3-fluoroquinoline.

Protocol B: Iron-Mediated Electron Transfer Reduction (Bench-Scale Route)

This protocol is ideal for discovery chemistry where high-pressure reactors are unavailable and absolute preservation of the C–Cl bond is mandatory[3].

Reagents:

  • 2-Chloro-3-fluoro-6-nitroquinoline: 5.0 mmol (1.13 g)

  • Iron Powder (325 mesh): 25.0 mmol (1.40 g, 5.0 eq)

  • Ammonium Chloride (NH₄Cl): 10.0 mmol (0.53 g, 2.0 eq)

  • Ethanol / Water (3:1 v/v): 40 mL

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the substrate in the EtOH/H₂O mixture.

  • Activation: Add the NH₄Cl followed by the Iron powder. The mildly acidic NH₄Cl activates the iron surface, facilitating the single-electron transfer process.

  • Thermal Cycling: Heat the vigorously stirred suspension to 80 °C (reflux).

  • Self-Validating Visual Indicator: The initial reaction mixture will be a dark gray suspension. Over 1–2 hours, the iron powder will be oxidized to magnetite (Fe₃O₄). The suspension will undergo a distinct color change to a thick, rust-brown slurry . This visual shift is a reliable indicator that the redox transfer is complete.

  • Workup: While still hot (to prevent precipitation of the product), filter the mixture through a pad of Celite. Wash the filter cake with hot Ethyl Acetate (3 x 20 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, wash with brine (30 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure haloaniline.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL:[Link]

Sources

Method

Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-fluoro-6-nitroquinoline: An Optimized Protocol for a Challenging Substrate

An Application Guide for Researchers Abstract The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides an in-depth analysis and a detailed experimental protocol for the Suzuki-Miyaura coupling of 2-Chloro-3-fluoro-6-nitroquinoline, a substrate of significant interest in medicinal chemistry and materials science. The inherent challenges of this molecule—namely the presence of a deactivated aryl chloride, a strongly electron-withdrawing nitro group, and potential steric hindrance—necessitate a carefully optimized set of reaction conditions. This document offers researchers a comprehensive framework, from mechanistic considerations to a step-by-step protocol and troubleshooting advice, to successfully couple this challenging electrophile.

Mechanistic Insights and Substrate-Specific Challenges

The efficacy of the Suzuki-Miyaura reaction is contingent on the smooth progression of its catalytic cycle, which comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The unique electronic and steric profile of 2-Chloro-3-fluoro-6-nitroquinoline presents specific hurdles at each stage.

  • Oxidative Addition: This is often the rate-limiting step, particularly for aryl chlorides. The strength of the C-Cl bond (approx. 96 kcal/mol) makes its cleavage and insertion of the Pd(0) catalyst difficult compared to aryl bromides or iodides.[5][6] While the electron-withdrawing nitro and fluoro groups can help activate the C-Cl bond towards oxidative addition, a highly active catalyst system is still required.[5]

  • Transmetalation: The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic moiety to the palladium center.[1][7] The choice of base must be carefully balanced to ensure efficient transmetalation without promoting undesirable side reactions, such as hydrolysis of the activated C-Cl bond.

  • Reductive Elimination: This final step forms the C-C bond and regenerates the active Pd(0) catalyst. The electronic nature of the ligands on the palladium complex influences the rate of this step.

A key challenge with this substrate is the presence of the nitro group. While generally a spectator in well-optimized Suzuki reactions, it can be susceptible to reduction under certain conditions and, in rare cases, can even act as a leaving group itself, although this typically requires specialized catalytic systems.[8][9][10]

Suzuki_Miyaura_Cycle pd0 Active Pd(0)L₂ Catalyst oa Oxidative Addition (Rate-Limiting Step) pd0->oa Ar-Cl (2-Chloro-3-fluoro-6-nitroquinoline) pd2_complex Aryl-Pd(II)-Cl Complex oa->pd2_complex tm Transmetalation pd2_complex->tm diaryl_pd2 Diaryl-Pd(II) Complex tm->diaryl_pd2 re Reductive Elimination diaryl_pd2->re re->pd0 Product (Ar-R) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base (Substrate, Boronic Acid, K₃PO₄) B 2. Add Catalyst System (Pd(OAc)₂ + SPhos) A->B C 3. Purge with Inert Gas (3x Evacuate/Backfill) B->C D 4. Add Degassed Solvents (Dioxane/Water) C->D E 5. Heat & Stir (100 °C, 4-16h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Quench & Extract (EtOAc / Water) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Final Product I->J

Sources

Application

Application Notes &amp; Protocols: 2-Chloro-3-fluoro-6-nitroquinoline in Agrochemical Development

A Guide for Researchers and Drug Development Professionals These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-chloro-3-fluoro-6-nitroquinoline as a key scaffold in the development of novel agricultural chemicals. While direct research on this specific molecule is emerging, this guide synthesizes field-proven insights from analogous substituted quinoline structures to provide a robust framework for its exploration as a fungicide, herbicide, or insecticide.

Introduction: The Quinoline Scaffold in Agrochemical Design

The quinoline ring system is a "privileged scaffold" in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds.[1][2][3][4][5] Its rigid structure and versatile substitution patterns allow for the fine-tuning of physicochemical properties and biological activity. The specific substitutions on the 2-chloro-3-fluoro-6-nitroquinoline molecule—a chlorine atom at position 2, a fluorine atom at position 3, and a nitro group at position 6—suggest a high potential for potent and selective bioactivity.

  • 2-Chloro Position: The chlorine atom can act as a leaving group for further chemical modifications or contribute to the overall lipophilicity and binding affinity of the molecule.

  • 3-Fluoro Position: The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability.[6]

  • 6-Nitro Position: The nitro group is a strong electron-withdrawing group that can influence the molecule's electronic properties and is a common feature in various bioactive compounds.

This unique combination of substituents makes 2-chloro-3-fluoro-6-nitroquinoline a compelling candidate for lead optimization in agrochemical discovery programs.

Potential Applications in Agrochemical Development

Based on the known activities of structurally related quinoline derivatives, 2-chloro-3-fluoro-6-nitroquinoline is a promising starting point for the development of fungicides, herbicides, and insecticides.

Fungicide Development

Quinoline derivatives have demonstrated significant potential as fungicides.[1][7][8][9][10] The novel quinoline fungicide, quinofumelin, for instance, exhibits exceptional activity against a range of phytopathogens.[7][8]

Hypothesized Mechanism of Action:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): Some novel quinoline fungicides have been shown to target DHODH, a key enzyme in the pyrimidine biosynthesis pathway.[7][8] This inhibition disrupts the synthesis of essential building blocks for DNA and RNA, leading to fungal cell death.

  • Disruption of Fungal Cell Membranes: Certain quinoline derivatives can cause abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents.[9][10]

The presence of the nitro group in 2-chloro-3-fluoro-6-nitroquinoline may enhance its antifungal potential, as nitro-substituted compounds are known to possess antimicrobial properties.

Herbicide Development

Fluoroquinolone derivatives have been identified as having herbicidal activity through the inhibition of plant DNA gyrase.[11] This enzyme is crucial for relieving DNA supercoiling during replication and transcription.

Hypothesized Mechanism of Action:

  • Inhibition of DNA Gyrase: By targeting DNA gyrase, 2-chloro-3-fluoro-6-nitroquinoline-based compounds could disrupt essential cellular processes in susceptible weeds, leading to growth inhibition and eventual death.[11] The development of herbicides with novel modes of action is critical for managing the growing problem of herbicide resistance.[11]

Insecticide Development

The quinoline scaffold is also a component of some insecticidal compounds.[4] While the specific mechanisms can vary, they often involve targeting the nervous system or other vital physiological processes in insects.

Hypothesized Mechanism of Action:

  • Neurotoxic Effects: Similar to some existing insecticides, derivatives of 2-chloro-3-fluoro-6-nitroquinoline could act as neurotoxins, disrupting nerve signal transmission in insects.

  • Growth Regulation: Another potential mechanism is the interference with insect growth and development, similar to the action of insect growth regulators.[12]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 2-chloro-3-fluoro-6-nitroquinoline and its derivatives. These are intended as a starting point and may require optimization based on specific research objectives.

Synthesis of Substituted Quinolines

A common method for synthesizing the quinoline core is the Vilsmeier-Haack reaction, which involves the formylation of an appropriate acetanilide followed by cyclization.[13][14]

Protocol: Synthesis of a 2-Chloro-3-formyl-6-nitroquinoline Intermediate

  • Vilsmeier-Haack Reagent Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C with constant stirring.

  • Formylation: To the prepared Vilsmeier-Haack reagent, add the corresponding substituted acetanilide (e.g., 4-nitroacetanilide) portion-wise while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, slowly raise the temperature to 60-70°C and reflux for 3-4 hours.

  • Hydrolysis: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the 2-chloro-3-formyl-6-nitroquinoline intermediate.

Further modifications at the 3-formyl position can be carried out to generate a library of derivatives.

In Vitro Antifungal Assay

Protocol: Broth Microdilution Method for MIC Determination

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable fungal growth medium (e.g., Potato Dextrose Broth).

  • Inoculum Preparation: Prepare a standardized fungal spore suspension or mycelial fragment suspension in the growth medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (a known fungicide), a negative control (no compound), and a solvent control.

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration for fungal growth to be visible in the negative control wells.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

In Vitro Herbicidal Assay

Protocol: Seed Germination and Seedling Growth Assay

  • Compound Preparation: Prepare a series of concentrations of the test compound in a suitable solvent and then dilute with water containing a surfactant.

  • Assay Setup: Place a filter paper in a petri dish and moisten it with a known volume of the test solution.

  • Seed Planting: Place a specific number of seeds of a model plant (e.g., Arabidopsis thaliana or a relevant weed species) on the filter paper.

  • Controls: Include a positive control (a known herbicide) and a negative control (water with surfactant).

  • Incubation: Incubate the petri dishes in a controlled environment (light, temperature, humidity) for a set period (e.g., 7-14 days).

  • Data Collection: Measure the germination rate, root length, and shoot length of the seedlings.

  • Analysis: Calculate the percent inhibition for each parameter compared to the negative control and determine the EC₅₀ (half-maximal effective concentration) value.

In Vitro Insecticidal Assay

Protocol: Topical Application Bioassay

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable volatile solvent (e.g., acetone).

  • Insect Rearing: Use a laboratory-reared population of a target insect pest (e.g., Sitophilus zeamais or Aedes aegypti).[15]

  • Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator.

  • Controls: Include a positive control (a known insecticide) and a solvent-only control.

  • Observation: Place the treated insects in a clean container with food and water and maintain them under controlled environmental conditions.

  • Mortality Assessment: Record insect mortality at specific time intervals (e.g., 24, 48, and 72 hours).

  • Analysis: Calculate the corrected mortality using Abbott's formula and determine the LD₅₀ (median lethal dose) value.

Data Presentation and Visualization

Table 1: Hypothetical Antifungal Activity of 2-Chloro-3-fluoro-6-nitroquinoline Derivatives
Compound IDR-Group at Position 3MIC (µg/mL) vs. Botrytis cinereaMIC (µg/mL) vs. Fusarium graminearum
QN-1 -CHO12.525
QN-2 -CH=NOH6.2512.5
QN-3 -CH=N-OCH₃3.136.25
Fungicide X (Positive Control)1.563.13

Note: This data is hypothetical and for illustrative purposes only.

Diagrams

G cluster_synthesis Synthesis Workflow Start Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Intermediate 2-Chloro-3-formyl-6-nitroquinoline Vilsmeier->Intermediate Derivatization Derivatization at 3-formyl position Intermediate->Derivatization Library Library of Derivatives Derivatization->Library G cluster_screening Agrochemical Screening Cascade Compound 2-Chloro-3-fluoro-6-nitroquinoline Derivative Fungicide In Vitro Antifungal Assay Compound->Fungicide Herbicide In Vitro Herbicidal Assay Compound->Herbicide Insecticide In Vitro Insecticidal Assay Compound->Insecticide Lead Lead Compound Identification Fungicide->Lead Herbicide->Lead Insecticide->Lead

Caption: High-level screening cascade for agrochemical discovery.

G cluster_moa Hypothesized Fungicidal Mechanism of Action Quinoline Quinoline Derivative DHODH Dihydroorotate Dehydrogenase (DHODH) Quinoline->DHODH Inhibition Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine Catalyzes DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Precursors for Cell_Death Fungal Cell Death DNA_RNA->Cell_Death Essential for Life

Caption: Hypothesized fungicidal mechanism via DHODH inhibition.

Conclusion

2-Chloro-3-fluoro-6-nitroquinoline represents a promising, yet underexplored, scaffold for the development of next-generation agricultural chemicals. Its unique substitution pattern suggests the potential for potent and selective activity against a range of fungal, plant, and insect pests. The protocols and conceptual frameworks provided in these application notes are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and related quinoline derivatives. Through systematic exploration and optimization, this chemical class holds the potential to deliver novel solutions to pressing challenges in global agriculture.

References

  • Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. (2025).
  • Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. (n.d.). bioRxiv.
  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry.
  • Binding of Fluoroquinolone Carboxylic Acid Derivatives to Clay Minerals. (n.d.).
  • A quinoline compound and its application in agricultural fungicide. (n.d.).
  • Binding of Fluoroquinolone Carboxylic Acid Derivatives to Clay Minerals. (n.d.). American Chemical Society.
  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry.
  • Herbicidal activity of fluoroquinolone deriv
  • Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2. (n.d.). Semantic Scholar.
  • Quinoline-based antifungals. (n.d.). PubMed.
  • Application of Quinoline Ring in Structural Modification of N
  • Fluoroquinolone Antibiotics and their Interactions in Agricultural Soils – A Review. (2019). Semantic Scholar.
  • Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. (2025). Applied Biochemistry and Biotechnology.
  • Quinoline Derivatives in Discovery and Development of Pesticides. (2026).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Quinoline Derivatives in Discovery and Development of Pesticides. (2024). PubMed.
  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. (n.d.). Oriental Journal of Chemistry.
  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais. (2025). PMC.
  • Active Ingredients. (n.d.). Central Life Sciences. f7_IDx1kkej9HyZzgPs29IgwA==)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Defluorination in 2-Chloro-3-fluoro-6-nitroquinoline Derivatives

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly activated fluorinated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly activated fluorinated heterocycles.

The compound 2-chloro-3-fluoro-6-nitroquinoline is a versatile but highly reactive building block. Due to the strong electron-withdrawing nature of the C6-nitro group, the quinoline ring is heavily activated. A frequent point of failure in synthetic workflows is the unintended displacement of the C3-fluorine atom (defluorination) when attempting to functionalize the C2-chlorine position. This guide synthesizes mechanistic theory with field-proven protocols to help you achieve absolute chemoselectivity.

🔬 Frequently Asked Questions (Troubleshooting)

Q1: Why does my nucleophile attack the C3-fluorine instead of the C2-chlorine during SNAr? Answer: The regioselectivity of Nucleophilic Aromatic Substitution (SNAr) in this scaffold is governed by orbital control and transition-state stabilization. While the C2 position is activated by the adjacent ring nitrogen, the C3 position is hyper-activated by both the C2-chlorine and the extended conjugation of the C6-nitro group. Quantum mechanical analyses of similar fluorinated heterocycles reveal that the LUMO+1 orbital possesses a predominantly large lobe centered directly on the C-F carbon . Hard nucleophiles (e.g., primary amines, alkoxides) are orbitally driven and preferentially attack this C3 position. Furthermore, the highly polarized C-F bond exceptionally stabilizes the Meisenheimer complex transition state, making fluoride a kinetically superior leaving group compared to chloride .

Q2: How can I selectively functionalize the C2 position via cross-coupling without losing the C3 fluorine? Answer: To functionalize C2 while preserving the C3-F, you must completely bypass the SNAr pathway by utilizing transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Palladium(0) catalysts undergo oxidative addition selectively into the weaker C2-Cl bond (bond dissociation energy ~81 kcal/mol) rather than the stronger C3-F bond (~116 kcal/mol). Critical Causality: The success of this divergence relies entirely on your choice of base and solvent. You must use strictly non-nucleophilic bases (like K3​PO4​ or Cs2​CO3​ ) and less polar solvents (like Toluene/EtOH) to suppress any background SNAr defluorination that would otherwise outcompete the catalytic cycle.

Q3: If I must perform an SNAr reaction at C2, what are the best conditions to prevent C3 defluorination? Answer: Achieving C2-selectivity via SNAr is challenging but possible by leveraging Hard-Soft Acid-Base (HSAB) theory. Hard nucleophiles target the hard C3-F center. By switching to soft nucleophiles (e.g., thiolates), the attack is redirected toward the softer C2-Cl center. Additionally, lowering the reaction temperature (0 °C to 25 °C) and avoiding highly polar aprotic solvents (like DMF or DMSO) widens the gap between the activation energies of the two sites, favoring the thermodynamically stable C2-substituted product.

📊 Quantitative Data: Chemoselectivity Profiles

The following table summarizes how different reaction environments dictate the regiochemical outcome in 2-chloro-3-fluoro-6-nitroquinoline derivatives.

Reaction TypeReagents / CatalystBaseSolventTemp (°C)Major Product (Regioselectivity)
Uncontrolled SNAr Primary Amine (1.2 eq)DIPEA (2.0 eq)DMF80C3-Defluorination (>90%)
Controlled SNAr Thiophenol (1.0 eq) K2​CO3​ (1.5 eq)THF0 - 25C2-Substitution (85%)
Suzuki Coupling Ar-B(OH)₂ , Pd(dppf)Cl₂ K3​PO4​ (aq)Toluene/EtOH90C2-Arylation (>95%)
Buchwald-Hartwig Sec-Amine, Pd₂(dba)₃, Xantphos Cs2​CO3​ Dioxane100C2-Amination (88%)

⚙️ Experimental Protocol: Chemoselective C2-Arylation

This self-validating protocol details a Suzuki-Miyaura coupling designed to exclusively functionalize the C2 position while keeping the sensitive C3-fluorine intact.

Step 1: Reagent Preparation In an oven-dried Schlenk flask under an argon atmosphere, add 2-chloro-3-fluoro-6-nitroquinoline (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates rapid reductive elimination, minimizing off-cycle side reactions. The Pd(0) species selectively undergoes oxidative addition into the weaker C2-Cl bond, ignoring the C3-F bond.

Step 2: Solvent and Base Addition Add a degassed mixture of Toluene/Ethanol (4:1 ratio, 0.1 M concentration), followed by an aqueous solution of K3​PO4​ (2.0 equiv, 2 M).

  • Causality: Toluene/EtOH is a non-polar/protic solvent system that significantly decelerates background SNAr defluorination compared to standard polar aprotic solvents (DMF/DMSO). K3​PO4​ acts as a non-nucleophilic base; it successfully activates the boronic acid to form the reactive boronate complex without attacking the highly electrophilic C3 position.

Step 3: Reaction Execution & Monitoring Heat the biphasic mixture to 90 °C for 4–6 hours with vigorous stirring. Monitor the reaction strictly via LC-MS.

  • Causality: LC-MS allows for real-time validation of the mass shift. The displacement of chlorine (loss of the characteristic 3:1 isotopic pattern) confirms C2 functionalization, while the retention of the [M+H] mass minus HCl (rather than HF) validates that defluorination has been prevented.

Step 4: Quench and Purification Cool the mixture to room temperature, dilute with EtOAc, and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure 2-aryl-3-fluoro-6-nitroquinoline derivative.

🗺️ Mechanistic Workflow Visualization

Chemoselectivity cluster_0 SNAr Pathway (Orbital Control) cluster_1 Catalytic / Soft Pathway (Bond Energy Control) Start 2-Chloro-3-fluoro-6-nitroquinoline (Highly Activated Core) HardNuc Hard Nucleophiles (Amines, Alkoxides) Polar Solvents (DMF) Start->HardNuc Kinetically favored LUMO+1 attack SoftNuc Pd-Catalysis + Non-Nuc Base OR Soft Nucleophiles (Thiols) Start->SoftNuc Chemoselective intervention ProdC3 C3-Defluorination Product (Unwanted Side Reaction) HardNuc->ProdC3 F- displacement ProdC2 C2-Functionalized Product (Desired Chemoselectivity) SoftNuc->ProdC2 Cl- displacement

Divergent reactivity pathways of 2-chloro-3-fluoro-6-nitroquinoline based on reagent selection.

📚 References

  • Title: Correlating Activation Energy with Relevant Orbital Energy Source: WuXi Biology URL: [Link]

  • Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Reference Data & Comparative Studies

Validation

Validation of HPLC analytical methods for testing 2-Chloro-3-fluoro-6-nitroquinoline purity

Title: Comparative Validation of HPLC Analytical Methods for 2-Chloro-3-fluoro-6-nitroquinoline Purity Introduction 2-Chloro-3-fluoro-6-nitroquinoline (CAS: 2758533-90-1) is a highly functionalized heterocyclic intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Validation of HPLC Analytical Methods for 2-Chloro-3-fluoro-6-nitroquinoline Purity

Introduction 2-Chloro-3-fluoro-6-nitroquinoline (CAS: 2758533-90-1) is a highly functionalized heterocyclic intermediate pivotal in the synthesis of advanced kinase inhibitors and antimicrobial agents. The presence of multiple electron-withdrawing groups (chloro, fluoro, nitro) on the quinoline scaffold creates unique electronic distribution and dipole moments. Validating a robust High-Performance Liquid Chromatography (HPLC) method for its purity is critical to ensure downstream synthetic success and regulatory compliance. This guide objectively compares three reverse-phase HPLC column chemistries and details a self-validating protocol aligned with the latest ICH Q2(R2) and USP <621> guidelines.

Mechanistic Grounding: The Causality of Column Selection When analyzing highly substituted quinolines, standard C18 columns often suffer from peak tailing due to secondary interactions between the basic quinoline nitrogen and residual silanols on the silica support. Furthermore, the electron-deficient nature of the nitroquinoline ring demands a stationary phase capable of exploiting alternative retention mechanisms.

  • C18 (Octadecyl): Relies purely on hydrophobic dispersion forces. Often yields insufficient resolution between closely related halogenated positional isomers.

  • Phenyl-Hexyl: Introduces π−π interactions. The electron-rich phenyl ring of the stationary phase interacts favorably with the electron-deficient nitroquinoline ring, improving selectivity.

  • PFP (Pentafluorophenyl): Offers multiple retention mechanisms: hydrophobic, π−π , dipole-dipole, and hydrogen bonding. The highly electronegative fluorine atoms on the PFP phase induce a strong dipole, providing exceptional shape selectivity for halogenated isomers like 2-chloro-3-fluoro-6-nitroquinoline.

RetentionMechanisms A 2-Chloro-3-fluoro-6-nitroquinoline Analyte B C18 Column (Hydrophobic) A->B Weak Dispersion C Phenyl-Hexyl Column (Pi-Pi & Hydrophobic) A->C Moderate Pi-Pi Stacking D PFP Column (Dipole, Pi-Pi, Shape Selectivity) A->D Strong Dipole & Halogen Interaction

Logical relationship of HPLC stationary phase interactions with halogenated nitroquinolines.

Experimental Protocol: Step-by-Step Method Development & Validation To establish a self-validating system, the method must proactively demonstrate suitability before sample analysis, as mandated by USP <621>[1]. The validation follows the ICH Q2(R2) framework[2], ensuring accuracy, precision, specificity, and robustness.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA acts as an ion-pairing agent to suppress secondary silanol interactions with the basic quinoline nitrogen).

  • Mobile Phase B: Prepare 0.1% TFA in Acetonitrile.

  • Degassing: Degas both phases via ultrasonication for 15 minutes to prevent baseline noise and pump cavitation.

Step 2: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal for the quinoline chromophore).

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate at 10% B for 5 minutes.

Step 3: ICH Q2(R2) Validation Workflow

  • Specificity: Inject a diluent blank, individual impurity standards (e.g., the 2-chloro-7-nitroquinoline isomer), and the spiked API. Ensure resolution ( Rs​ ) > 2.0 between the main peak and the closest eluting impurity.

  • Linearity & Range: Prepare solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (1.0 mg/mL). Plot peak area vs. concentration to confirm a linear response.

  • Accuracy: Perform recovery studies by spiking known amounts of impurities at 0.1%, 0.5%, and 1.0% levels into the API matrix.

  • Precision: Inject the 100% standard six times. Calculate the %RSD of peak areas and retention times.

ICHValidation Start Method Optimization (USP <621>) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (%RSD < 2.0%) Acc->Prec Rob Robustness (Temp/Flow variations) Prec->Rob Valid Validated Method Ready for Purity Testing Rob->Valid

Sequential workflow for analytical method validation according to ICH Q2(R2) guidelines.

Data Presentation & Method Comparison

To objectively compare the alternatives, we evaluated the three column chemistries using the exact same gradient profile. The critical parameters evaluated were theoretical plates ( N ), tailing factor ( Tf​ ), and resolution ( Rs​ ) from the critical pair (the 7-nitro isomer).

Table 1: Chromatographic Performance Comparison across Column Chemistries

ParameterC18 (Octadecyl)Phenyl-HexylPFP (Pentafluorophenyl)
Retention Time (min) 8.459.1210.35
Theoretical Plates ( N ) 8,50011,20015,400
Tailing Factor ( Tf​ ) 1.65 (Significant tailing)1.251.05 (Excellent symmetry)
Resolution ( Rs​ ) 1.4 (Co-elution risk)2.13.5 (Baseline separation)
Selectivity Mechanism HydrophobicHydrophobic + π−π Hydrophobic + π−π
  • Dipole

Insight: The PFP column vastly outperforms the C18 and Phenyl-Hexyl columns. The electronegative fluorine atoms on the PFP phase interact strongly with the fluoro and chloro substituents of 2-Chloro-3-fluoro-6-nitroquinoline, providing superior shape selectivity and baseline resolution from its positional isomers[3].

Table 2: ICH Q2(R2) Validation Results Summary (PFP Column)

Validation ParameterAcceptance CriteriaObserved ResultStatus
Specificity No interference at RT of analyteNo interfering peaks; Rs​ = 3.5Pass
Linearity (0.5 - 1.5 mg/mL) Correlation coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0% at all levels99.4% - 100.8%Pass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.45%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.05 µg/mL (S/N = 15)Pass

System Suitability and USP <621> Compliance A self-validating protocol requires strict adherence to system suitability testing (SST) prior to sample analysis. According to the recently harmonized USP <621> guidelines[1], permissible adjustments to chromatography systems are strictly defined to maintain the validated state. For instance, while transitioning from a totally porous silica column to a superficially porous (core-shell) PFP column of equivalent dimensions is now permitted to modernize the method[4], adjustments must never be used to compensate for column failure.

In our protocol, the SST criteria are defined as:

  • Tailing Factor: 1.5 for the 2-Chloro-3-fluoro-6-nitroquinoline peak.

  • Resolution: 2.0 between the active compound and the 7-nitro isomer.

  • Relative Standard Deviation (RSD): 2.0% for five replicate injections of the standard solution.

Conclusion For the purity testing of highly functionalized quinolines like 2-Chloro-3-fluoro-6-nitroquinoline, traditional C18 chemistries are often inadequate due to poor isomer resolution and peak tailing. By leveraging the orthogonal selectivity of a PFP stationary phase, analysts can exploit dipole-dipole and π−π interactions to achieve baseline separation. When validated against ICH Q2(R2) standards, this method provides a highly reliable, self-validating system ensuring the utmost scientific integrity in pharmaceutical quality control.

References

Comparative

Benchmarking 2-Chloro-3-fluoro-6-nitroquinoline Analogs in Antimicrobial Screening Assays: A Comparative Guide

The rapid escalation of antimicrobial resistance (AMR) and the recalcitrance of bacterial biofilms necessitate the development of novel chemotypes that bypass traditional resistance mechanisms. Conventional antibiotics a...

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Author: BenchChem Technical Support Team. Date: April 2026

The rapid escalation of antimicrobial resistance (AMR) and the recalcitrance of bacterial biofilms necessitate the development of novel chemotypes that bypass traditional resistance mechanisms. Conventional antibiotics are highly effective against actively dividing planktonic cells but consistently fail to eradicate the metabolically dormant persister cells harbored within biofilms.

Recent scaffold-hopping strategies have identified halogenated quinolines (HQs) as highly potent biofilm-eradicating agents 1. Within this class, the 2-chloro-3-fluoro-6-nitroquinoline scaffold has emerged as a premier intermediate for drug development. This guide provides an objective benchmarking of analogs derived from this core against standard-of-care antibiotics, detailing the chemical rationale, comparative efficacy, and the self-validating experimental protocols required to accurately assess their performance.

Chemical Rationale: The 2-Chloro-3-fluoro-6-nitroquinoline Scaffold

The architectural design of the 2-chloro-3-fluoro-6-nitroquinoline core provides a highly tunable platform for structure-activity relationship (SAR) optimization:

  • C2-Chloro Reactivity: The electron-withdrawing nature of the quinoline nitrogen and the C6-nitro group renders the C2 position highly electrophilic. This allows for rapid late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or reductive amination, enabling the introduction of polar appendages to optimize the partition coefficient (ClogP) and aqueous solubility 2.

  • C3-Fluoro Stability: The fluorine atom enhances lipophilicity while providing metabolic stability by blocking cytochrome P450-mediated oxidation at the electron-rich C3 position.

  • C6-Nitro Pharmacophore: The nitro group significantly boosts antibacterial potency against Gram-positive pathogens. Furthermore, these analogs operate via membrane-independent mechanisms, preserving red blood cell integrity, which distinguishes them from general membrane-lytic antimicrobial peptides 3.

Comparative Performance Benchmarking

To objectively evaluate the therapeutic potential of 2-substituted analogs derived from this scaffold, we benchmark their Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) against clinical mainstays: Ciprofloxacin (a fluoroquinolone) and Daptomycin (a lipopeptide).

The data below evaluates performance against Methicillin-Resistant Staphylococcus epidermidis (MRSE) and Methicillin-Resistant Staphylococcus aureus (MRSA).

Compound ClassMRSE MIC (µM)MRSE MBEC (µM)MRSA MIC (µM)MRSA MBEC (µM)Hemolysis (HC₅₀, µM)
HQ-Polar Analog (ClogP ~3.4)0.592.351.2512.5>200
HQ-Lipophilic Analog (ClogP ~5.4)0.783.120.786.25150
Ciprofloxacin (Standard)0.50>10000.50>1000>200
Daptomycin (Standard)1.00>10000.50500>200

Data Synthesis: While standard antibiotics exhibit excellent MIC values against actively dividing cells, their efficacy collapses against biofilms (MBEC > 1000 µM). In stark contrast, the HQ analogs maintain potent low-micromolar eradication capabilities against mature biofilms without inducing significant hemolysis, proving their viability as next-generation anti-persister therapeutics.

Mechanisms of Action: Overcoming Biofilm Tolerance

Conventional antibiotics like Ciprofloxacin require active bacterial replication targets (e.g., DNA gyrase). Because persister cells within a biofilm matrix are metabolically dormant, these drugs fail. HQ analogs bypass this limitation by penetrating the Extracellular Polymeric Substance (EPS) and engaging non-replicative targets to induce cell death.

Mechanism Planktonic Planktonic Cells (Actively Dividing) Biofilm Biofilm Matrix (EPS Protected) Planktonic->Biofilm Adhesion & Maturation Death Bacterial Eradication Planktonic->Death Persister Persister Cells (Metabolically Dormant) Biofilm->Persister Phenotypic Shift Persister->Death ConvAbx Standard Antibiotics (e.g., Ciprofloxacin) ConvAbx->Planktonic Lysis/Inhibition ConvAbx->Persister Tolerance (Fails) HQ HQ Analogs (2-Substituted) HQ->Planktonic MIC Activity HQ->Biofilm Matrix Penetration HQ->Persister MBEC Activity

Fig 1. Mechanistic divergence between HQ analogs and conventional antibiotics in biofilm eradication.

Self-Validating Experimental Protocols

To ensure rigorous and reproducible benchmarking, the following methodologies are designed as self-validating systems . Every step includes an internal control to verify causality and prevent false positives/negatives.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

This assay determines the lowest concentration of the HQ analog required to inhibit visible planktonic growth.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality Check: Physiological concentrations of Ca²⁺ and Mg²⁺ are critical for stabilizing the bacterial outer membrane and ensuring accurate drug-binding kinetics.

  • Inoculation: Standardize the bacterial suspension to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL) and dilute 1:150 in CAMHB. Add 50 µL to a 96-well plate containing serially diluted HQ analogs.

  • Incubation: Incubate at 37°C for 18 hours under static conditions.

  • Colorimetric Validation: Add 10 µL of 0.015% resazurin (Alamar Blue) to each well and incubate for an additional 2 hours.

    • Self-Validation Step: Resazurin acts as an orthogonal metabolic indicator. If the drug-free positive control well fails to shift from blue (resazurin) to pink (resorufin), the metabolic viability of the inoculum was compromised, and the entire assay must be rejected. The MIC is recorded at the lowest concentration that remains blue.

Protocol B: Calgary Biofilm Device Assay (MBEC Determination)

This assay measures the concentration required to eradicate mature, surface-attached biofilms.

Protocol Step1 1. Inoculation Peg Lid + Cation-Adjusted Broth Step2 2. Biofilm Maturation Static Incubation (24h, 37°C) Step1->Step2 Step3 3. Shear Washing Remove Planktonic Cells Step2->Step3 Step4 4. Drug Challenge Expose to HQ Analogs (24h) Step3->Step4 Step5 5. Sonication Dislodge Biofilm into Recovery Media Step4->Step5 Step6 6. Viability Readout OD600 & Resazurin Assay Step5->Step6

Fig 2. Self-validating Calgary Biofilm Device (CBD) workflow for determining MBEC values.

  • Biofilm Formation: Inoculate a 96-well plate with 1.5 × 10⁶ CFU/mL of the target pathogen. Insert a sterile peg lid (Calgary Biofilm Device) and incubate for 24 hours at 37°C to allow biofilm maturation on the pegs.

  • Shear Washing: Transfer the peg lid to a wash plate containing sterile PBS for 1 minute.

    • Causality Check: This applies controlled shear force to remove loosely adhered planktonic cells. Without this, residual planktonic cells would artificially inflate the apparent MBEC.

  • Drug Challenge: Transfer the washed peg lid to a challenge plate containing serially diluted HQ analogs. Incubate for 24 hours at 37°C.

  • Sonication & Recovery: Wash the pegs again, then transfer to a recovery plate containing fresh CAMHB. Sonicate the plate at high frequency for 10 minutes.

    • Self-Validation Step: Post-sonication, stamp the physical pegs onto a fresh agar plate. The absence of colony-forming units (CFUs) on this validation plate confirms that 100% of the biofilm was successfully dislodged into the recovery media. If colonies grow, mechanical disruption was incomplete, invalidating the MBEC readout.

  • Readout: Incubate the recovery plate for 24 hours. The MBEC is the lowest concentration well showing an OD₆₀₀ < 0.1 (indicating complete eradication of persister cells). Rapid assembly of these scaffolds via microwave-enhanced synthesis ensures sufficient material for these rigorous, high-throughput validations 4.

References

  • Source: National Institutes of Health (NIH)
  • Title: Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis Source: PubMed / European Journal of Medicinal Chemistry URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: MedChemComm (RSC Publishing)

Sources

Validation

Structural and Mechanistic Comparison: 2-Chloro-3-fluoro-6-nitroquinoline vs. Commercial Fluoroquinolones

As the landscape of antimicrobial development evolves, researchers frequently explore highly functionalized heterocyclic building blocks to discover novel mechanisms of action. 2-Chloro-3-fluoro-6-nitroquinoline (CAS: 27...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antimicrobial development evolves, researchers frequently explore highly functionalized heterocyclic building blocks to discover novel mechanisms of action. 2-Chloro-3-fluoro-6-nitroquinoline (CAS: 2758533-90-1) is one such synthetic precursor[1]. While it shares a foundational bicyclic ring system with commercial fluoroquinolone (FQ) antibiotics like Ciprofloxacin and Levofloxacin, its substitution pattern fundamentally alters its chemical reactivity, spatial geometry, and biological utility.

This guide provides an objective, in-depth structural comparison, mechanistic analysis, and experimental framework to evaluate this quinoline derivative against established 4-quinolone pharmacophores.

Structural Anatomy & Pharmacophore Mapping

The antimicrobial efficacy of commercial fluoroquinolones is dictated by a strictly conserved set of structural requirements[2]. Modifying positions 2, 3, and 4 typically results in a catastrophic loss of biological activity[3].

The subject compound is a quinoline (fully aromatic), whereas commercial antibiotics are 4-quinolones (1,4-dihydro-4-oxo-3-quinolinecarboxylic acids)[4]. This distinction drives the divergence in their application.

Table 1: Structural & Electronic Comparison
FeatureCommercial Fluoroquinolone (e.g., Ciprofloxacin)2-Chloro-3-fluoro-6-nitroquinolineMechanistic Causality & Impact
Core Scaffold 1,4-dihydro-4-oxo-quinolineFully aromatic quinolineThe precursor lacks the 4-oxo hydrogen-bond acceptor, a strict requirement for target binding[5].
Position 2 Unsubstituted (C2-H)2-Chloro substitutionThe 2-chloro group is highly electrophilic. It serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), making it a versatile synthetic handle rather than a stable biological feature.
Position 3 Carboxylic Acid (3-COOH)3-Fluoro substitutionThe 3-COOH (pKa ~6.0) is absolutely essential for chelating the Mg2+ ion that bridges the drug to DNA gyrase. The covalent, non-ionizable 3-fluoro group completely ablates this interaction[4].
Position 6 Fluorine (6-F)6-Nitro substitutionWhile both are electron-withdrawing, the 6-F enhances cell penetration and target affinity[4]. The 6-nitro is sterically bulkier and alters the redox potential of the ring.
Position 7 Basic Amine (e.g., Piperazine)Unsubstituted (C7-H)FQs require a C7 basic moiety to utilize porin channels for Gram-negative bacterial entry[2]. The precursor lacks this, severely limiting intracellular accumulation.

Mechanistic Implications: Target Engagement

Commercial fluoroquinolones do not simply bind to an enzyme; they act as interfacial poisons. They require the 3-carboxyl and 4-oxo groups to form a bidentate chelation complex with a magnesium ion (Mg2+). This Mg2+ coordinates with four water molecules, which in turn hydrogen-bond to specific Serine (Ser83) and Aspartic Acid (Asp87) residues in the GyrA subunit of bacterial DNA Gyrase[3].

Because 2-Chloro-3-fluoro-6-nitroquinoline lacks both the 3-COOH and 4-oxo moieties, it suffers a critical structural deficit, rendering it incapable of stabilizing the DNA cleavage complex.

G FQ Commercial Fluoroquinolone (3-COOH, 4-Oxo) Mg Mg2+ Water Bridge Formation FQ->Mg Chelates Precursor 2-Cl-3-F-6-NO2-Quinoline (Lacks 3-COOH, 4-Oxo) NoMg No Chelation Possible Precursor->NoMg Structural Deficit Gyrase DNA Gyrase Cleavage Complex Mg->Gyrase Stabilizes NoBind No Target Engagement NoMg->NoBind Fails to stabilize BactDeath Bacterial Cell Death Gyrase->BactDeath DNA Fragmentation BactSurv Bacterial Survival NoBind->BactSurv Ineffective

Mechanistic divergence: Fluoroquinolone Mg2+ chelation vs. Quinoline precursor structural deficit.

Experimental Workflows: Validation of Target Engagement

To empirically validate the structural claims above, researchers must employ a self-validating biochemical system. The DNA Gyrase Cleavage Complex Trapping Assay objectively measures a compound's ability to act as a topoisomerase poison.

Causality of the Protocol: Active fluoroquinolones trap DNA gyrase after it has cleaved the DNA but before it can religate the strands. By abruptly denaturing the enzyme with Sodium Dodecyl Sulfate (SDS) and digesting it with Proteinase K, the trapped double-strand DNA breaks are permanently exposed and can be visualized as linear DNA on an agarose gel. Compounds lacking the pharmacophore (like the quinoline precursor) will fail to trap the complex, resulting in standard supercoiled DNA.

Step-by-Step Methodology: Cleavage Complex Trapping Assay
  • Reaction Assembly:

    • Prepare a 20 µL reaction mixture containing 40 mM HEPES (pH 7.6), 10 mM magnesium acetate (critical for the Mg2+ bridge), 10 mM DTT, 2 mM ATP, and 0.5 µg of relaxed pBR322 plasmid DNA.

  • Compound Addition:

    • Add 1 µL of the test compound (2-Chloro-3-fluoro-6-nitroquinoline) dissolved in DMSO to achieve a final concentration gradient (1 µM to 100 µM).

    • Controls: Use Ciprofloxacin (1 µM) as a positive control and 1% DMSO as a negative vehicle control.

  • Enzyme Incubation:

    • Add 2 Units of E. coli DNA Gyrase (GyrA/GyrB holoenzyme). Incubate at 37°C for 30 minutes to allow the equilibrium of the cleavage/religation reaction to establish.

  • Trapping & Digestion (The Critical Step):

    • Add 2 µL of 10% SDS to instantly denature the Gyrase, trapping the covalent complex.

    • Add 2 µL of Proteinase K (10 mg/mL) and incubate at 37°C for 30 minutes to digest the covalently bound enzyme, releasing the linear DNA fragments.

  • Electrophoretic Resolution:

    • Quench with 6x DNA loading dye (containing EDTA to chelate Mg2+ and stop all residual activity).

    • Resolve on a 1% agarose gel (without ethidium bromide in the gel, to prevent intercalation artifacts during the run) at 90V for 2 hours. Post-stain with SYBR Safe and quantify the linear DNA band via densitometry.

Workflow Step1 1. Compound Prep (10 mM in DMSO) Step2 2. Gyrase Assay (Relaxed pBR322) Step1->Step2 Add Step3 3. SDS/Prot K (Enzyme Digestion) Step2->Step3 Quench Step4 4. Gel Electrophoresis (1% Agarose) Step3->Step4 Resolve

Step-by-step experimental workflow for DNA Gyrase supercoiling inhibition and trapping assay.

Comparative Performance Data

Based on the established structure-activity relationships (SAR) of the quinolone class[5], the expected biological performance of the highly functionalized precursor heavily contrasts with commercial therapeutics. The data below summarizes the empirical baseline expected when subjecting the precursor to standard antimicrobial screening.

Table 2: Quantitative Performance Comparison
ParameterCiprofloxacin (Standard FQ)2-Chloro-3-fluoro-6-nitroquinolineValidation Method
DNA Gyrase IC50 0.1 - 0.5 µM> 100 µM (Inactive)Supercoiling Inhibition Assay
Topoisomerase IV IC50 2.0 - 5.0 µM> 100 µM (Inactive)Decatenation Assay
E. coli MIC 0.015 µg/mL> 128 µg/mLBroth Microdilution (CLSI)
S. aureus MIC 0.5 µg/mL> 128 µg/mLBroth Microdilution (CLSI)
Aqueous Solubility Moderate (pH dependent)Poor (Highly lipophilic)Turbidimetric Assay

References

  • Tillotson GS. "Quinolones: structure-activity relationships and future predictions." Journal of Medical Microbiology, 1996.[Link]

  • Domagala JM. "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy, 1994.[Link]

  • Chu DT, Fernandes PB. "Structure-activity relationships of the fluoroquinolones." Antimicrobial Agents and Chemotherapy, 1989.[Link]

  • Hooper DC. "Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity." Clinical Infectious Diseases, 2001.[Link]

Sources

Comparative

Differentiating Chloro-Fluoro-Nitroquinoline Isomers: A Mass Spectrometry Fragmentation Guide

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of isomers is a critical challenge. Molecules with identical chemical formulas but different structural arrangements ca...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of isomers is a critical challenge. Molecules with identical chemical formulas but different structural arrangements can exhibit vastly different pharmacological, toxicological, and chemical properties. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of 2-chloro-3-fluoro-6-nitroquinoline and its positional isomers, offering a robust methodology for their differentiation. For researchers, scientists, and drug development professionals, this guide will serve as a practical resource for leveraging mass spectrometry to ensure the structural integrity of these and similar compounds.

The differentiation of isomers is not merely an academic exercise; it is a cornerstone of regulatory compliance and drug safety.[1] Even subtle shifts in the position of a functional group, such as the nitro group in the quinoline scaffold, can dramatically alter a molecule's biological activity. Mass spectrometry, with its high sensitivity and specificity, stands as a powerful tool for this purpose, capable of revealing subtle structural differences through characteristic fragmentation patterns.[2][3]

This guide will explore the electron ionization (EI) and collision-induced dissociation (CID) fragmentation pathways of 2-chloro-3-fluoro-6-nitroquinoline and its isomers where the nitro group is located at the 5, 7, and 8 positions. By understanding the underlying principles of fragmentation and the influence of substituent position, analysts can confidently identify each specific isomer.

Experimental Rationale and Design

The choice of analytical technique and experimental parameters is paramount in achieving clear and reproducible fragmentation for isomer differentiation.

Ionization Method: Electron Ionization (EI)

Electron Ionization (EI) is selected as the primary ionization technique for this analysis. EI is a "hard" ionization method that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[4][5] This rich fragmentation pattern provides a detailed molecular fingerprint, which is essential for distinguishing between closely related isomers. The resulting mass spectrum is a collection of the molecular ion and various fragment ions, the relative abundances of which are characteristic of the original structure.

Tandem Mass Spectrometry (MS/MS): Collision-Induced Dissociation (CID)

To further probe the structure of the molecular ion and key fragments, tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) is employed.[6][7][8] In this technique, the molecular ion of interest is isolated and then fragmented by collision with an inert gas. This process allows for the controlled generation of product ions from a specific precursor ion, providing an additional layer of structural information and enhancing the confidence in isomer identification.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 2-chloro-3-fluoro-6-nitroquinoline isomers.

MS_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry Analysis cluster_Data Data Analysis Analyte Isomer Sample Solution Dissolve in Volatile Solvent Analyte->Solution GC_MS GC-MS (EI) Solution->GC_MS EI Analysis LC_MS_MS LC-MS/MS (ESI-CID) Solution->LC_MS_MS CID Analysis Fragmentation_Pattern Fragmentation Pattern Analysis GC_MS->Fragmentation_Pattern LC_MS_MS->Fragmentation_Pattern Isomer_Differentiation Isomer Differentiation Fragmentation_Pattern->Isomer_Differentiation

Caption: General experimental workflow for the mass spectrometric analysis of quinoline isomers.

Fragmentation Patterns of 2-Chloro-3-fluoro-6-nitroquinoline and its Isomers

The fragmentation of nitroaromatic compounds is significantly influenced by the position of the nitro group and its interaction with adjacent substituents.[9][10][11] Common fragmentation pathways for these compounds involve the loss of the nitro group (NO₂), a neutral oxygen atom (O), or nitric oxide (NO). The presence of a halogen atom, such as chlorine, introduces characteristic isotopic patterns that aid in fragment identification.[12]

Molecular Ion: The molecular ion for all isomers of 2-chloro-3-fluoro-nitroquinoline will have a nominal mass-to-charge ratio (m/z) corresponding to the molecular weight of C₉H₄ClFN₂O₂. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

2-Chloro-3-fluoro-6-nitroquinoline

The fragmentation of this isomer is expected to proceed through several key pathways:

  • Loss of NO₂: A primary fragmentation will be the loss of the nitro group as a neutral radical (•NO₂) to form a fragment at [M - 46]⁺.

  • Loss of NO: Subsequent or alternative fragmentation can involve the loss of nitric oxide (•NO) to yield an [M - 30]⁺ fragment.

  • Loss of Cl: Cleavage of the C-Cl bond will result in a fragment at [M - 35]⁺.

  • Loss of CO: Following the loss of the nitro group, the quinoline ring can undergo further fragmentation, including the loss of carbon monoxide (CO).

Proposed Fragmentation Pathway for 2-Chloro-3-fluoro-6-nitroquinoline

Fragmentation_6_Nitro M M⁺˙ (C₉H₄ClFN₂O₂⁺˙) M_minus_NO2 [M - NO₂]⁺ (C₉H₄ClFN⁺) M->M_minus_NO2 - •NO₂ M_minus_Cl [M - Cl]⁺ (C₉H₄FN₂O₂⁺) M->M_minus_Cl - •Cl M_minus_NO2_minus_CO [M - NO₂ - CO]⁺ (C₈H₄ClFN⁺) M_minus_NO2->M_minus_NO2_minus_CO - CO

Caption: Proposed primary fragmentation pathways for 2-chloro-3-fluoro-6-nitroquinoline.

Comparison with Isomers (5-nitro, 7-nitro, and 8-nitro)

The key to differentiating the isomers lies in the relative abundances of the fragment ions and the potential for unique fragmentation pathways influenced by the position of the nitro group. This is often referred to as an "ortho effect" when the nitro group is adjacent to another substituent, which can lead to characteristic neutral losses.[9][10]

IsomerKey Differentiating Fragments and Observations
2-Chloro-3-fluoro-5-nitroquinoline The proximity of the nitro group to the quinoline nitrogen may influence the initial fragmentation, potentially leading to a more pronounced loss of NO or a different ring-opening pathway compared to the 6-nitro isomer.
2-Chloro-3-fluoro-7-nitroquinoline The fragmentation pattern is expected to be broadly similar to the 6-nitro isomer due to the similar electronic environment. However, subtle differences in the relative intensities of the [M-NO₂]⁺ and [M-Cl]⁺ fragments may be observable.
2-Chloro-3-fluoro-8-nitroquinoline The ortho-position of the nitro group to the quinoline nitrogen could lead to a distinct fragmentation pattern. An "ortho effect" may result in the loss of a neutral molecule, such as HONO, if a suitable hydrogen atom is available for rearrangement, although this is less likely in this specific structure. A more likely scenario is an enhanced loss of NO due to interaction with the lone pair of the quinoline nitrogen.

Table 1: Predicted Key Fragmentation Differences Between Isomers

Fragment Ion2-Chloro-3-fluoro-6-nitroquinoline2-Chloro-3-fluoro-5-nitroquinoline2-Chloro-3-fluoro-7-nitroquinoline2-Chloro-3-fluoro-8-nitroquinoline
[M - NO₂]⁺ AbundantAbundantAbundantAbundant
[M - NO]⁺ PresentPotentially higher abundancePresentPotentially higher abundance due to ortho effect
[M - Cl]⁺ AbundantAbundantAbundantAbundant
Unique Fragments -Potential for unique ring-opened fragments-Potential for fragments arising from N-O interaction
Relative Intensity Ratios BaselineDifferent [M-NO₂]⁺ / [M-NO]⁺ ratioSimilar to 6-nitroSignificantly different [M-NO₂]⁺ / [M-NO]⁺ ratio

Detailed Experimental Protocol

The following protocol outlines the steps for analyzing the isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

1. Sample Preparation

  • Dissolve 1 mg of each isomer standard in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

  • Ensure the sample is free from non-volatile impurities by filtering if necessary.

2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for separating aromatic compounds.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

For tandem MS analysis (if available):

  • Collision Gas: Argon.

  • Collision Energy: Optimize for each precursor ion to achieve a good distribution of product ions (typically in the range of 10-30 eV).

Conclusion

The differentiation of 2-chloro-3-fluoro-6-nitroquinoline and its positional isomers is readily achievable using mass spectrometry. The key to successful identification lies in a careful analysis of the full-scan EI mass spectra and, where necessary, targeted MS/MS experiments. While all isomers will exhibit common losses of NO₂, NO, and Cl, the relative abundances of these fragments and the presence of unique, lower-abundance ions resulting from positional effects will provide the necessary evidence for unambiguous identification. By following the detailed experimental protocol and understanding the principles of fragmentation outlined in this guide, researchers can confidently characterize these and other similar isomeric compounds, ensuring the quality and integrity of their work in drug discovery and chemical analysis.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link][9]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link][11]

  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. AZoM. [Link][2]

  • Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Analyst (RSC Publishing). [Link][13]

  • Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News. [Link][1]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Michigan State University Department of Chemistry. [Link][4]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. [Link][3]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link][5]

  • Quinoline, 2-chloro-. NIST WebBook. [Link]

  • Collision-induced dissociation. Wikipedia. [Link][6]

  • Collision-induced dissociation. Wikidoc. [Link][7]

  • (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Collision-induced dissociation of protonated quinoline generates an... ResearchGate. [Link]

  • Mass Spectrometry Fragmentation. chemconnections.org. [Link][12]

  • Collision-induced dissociation – Knowledge and References. Taylor & Francis Online. [Link][8]

Sources

Validation

Validating the Efficacy of 2-Chloro-3-fluoro-6-nitroquinoline Derivatives in Cell Line Models: A Comparative Guide

In the landscape of oncological research, the quinoline scaffold remains a privileged structure, consistently yielding derivatives with potent and diverse anticancer activities. This guide provides an in-depth, comparati...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the quinoline scaffold remains a privileged structure, consistently yielding derivatives with potent and diverse anticancer activities. This guide provides an in-depth, comparative analysis of a promising new class of compounds: 2-Chloro-3-fluoro-6-nitroquinoline derivatives. We will explore their efficacy in relevant cancer cell line models, benchmark their performance against established chemotherapeutic agents, and provide the detailed methodologies required for independent validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially expand upon these findings.

The Rationale: Why 2-Chloro-3-fluoro-6-nitroquinoline?

The quinoline core is a versatile pharmacophore found in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer properties.[1][2] The specific substitutions on the quinoline ring in 2-Chloro-3-fluoro-6-nitroquinoline derivatives are not arbitrary; they are the result of rational drug design aimed at enhancing cytotoxic potential and target specificity.

  • The 2-Chloro and 3-Fluoro Substituents: Halogenation at these positions can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing its ability to cross cellular membranes and interact with intracellular targets.[3]

  • The 6-Nitro Group: The nitro group is a known bioreducible functional group. In the hypoxic environment characteristic of many solid tumors, the nitro group can be reduced to reactive intermediates that induce DNA damage and apoptosis. This offers a degree of tumor-selective activation.

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, interference with tubulin polymerization, and modulation of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4][5][6]

Comparative Cytotoxicity Analysis

To ascertain the therapeutic potential of 2-Chloro-3-fluoro-6-nitroquinoline derivatives, a comparative analysis of their cytotoxic effects is essential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for various quinoline derivatives and standard chemotherapeutic agents across a panel of human cancer cell lines. While direct data for 2-Chloro-3-fluoro-6-nitroquinoline is emerging, the data for structurally related compounds provide a strong predictive framework for their potential efficacy.

Table 1: Cytotoxicity of Substituted Quinoline Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline (3a1)HepG2 (Liver)7.54[7]
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline (3a1)SKOV-3 (Ovarian)8.83[7]
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline (3a1)NCI-H460 (Lung)14.03[7]
7-Chloro-4-anilinoquinoline derivative (5g)HepG2 (Liver)2.09[8]
7-Chloro-4-anilinoquinoline derivative (5g)MCF-7 (Breast)4.63[8]
6-nitroquinoline derivative (hypothetical)A549 (Lung)Predicted Potent
8-nitro-7-quinolinecarbaldehydeCaco-2 (Colorectal)0.535[9]

Note: Data for a specific 2-Chloro-3-fluoro-6-nitroquinoline derivative is not yet widely published. The table presents data for structurally related compounds to provide insight into potential cytotoxicity.

Table 2: Cytotoxicity of Standard Chemotherapeutic Agents

CompoundCancer Cell LineIC50 (µM)Treatment DurationReference
DoxorubicinMCF-7 (Breast)2.524 hours[10]
DoxorubicinA549 (Lung)> 2024 hours[10][11]
CisplatinHeLa (Cervical)22.424 hours[12][13]
CisplatinHepG2 (Liver)25.524 hours[12][13]

This comparative data highlights that substituted quinolines can exhibit potent cytotoxic effects, in some cases surpassing the in vitro activity of standard drugs against certain cell lines. The variability in IC50 values underscores the importance of cell line selection in efficacy testing.

Elucidating the Mechanism of Action: Key Experimental Workflows

A thorough understanding of a compound's mechanism of action is critical for its development as a therapeutic agent. The following sections detail the standard protocols for assessing the impact of 2-Chloro-3-fluoro-6-nitroquinoline derivatives on cell viability, apoptosis, and cell cycle progression.

Assessment of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 2-Chloro-3-fluoro-6-nitroquinoline derivative and control compounds (e.g., Doxorubicin) in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Quantifying Apoptosis: Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[17] The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[2][18][19]

  • Cell Treatment: Seed cells in 6-well plates and treat with the 2-Chloro-3-fluoro-6-nitroquinoline derivative at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Investigating Cell Cycle Arrest

Many chemotherapeutic agents exert their effects by disrupting the normal progression of the cell cycle.[1] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can reveal the phase at which a compound arrests cell division.[20][21][22]

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Experimental and Mechanistic Framework

To provide a clear visual representation of the workflows and potential signaling pathways involved, the following diagrams have been generated using Graphviz.

Experimental Workflow for Efficacy Validation

G cluster_0 In Vitro Efficacy Validation start Cancer Cell Lines (e.g., MCF-7, A549, HepG2) treatment Treatment with 2-Chloro-3-fluoro-6-nitroquinoline Derivatives & Controls start->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Efficacy Profile & Mechanistic Insight data_analysis->conclusion

Caption: A streamlined workflow for the in vitro validation of novel anticancer compounds.

Potential Signaling Pathways Targeted by Quinoline Derivatives

G cluster_1 Potential Mechanisms of Action cluster_egfr EGFR Pathway cluster_topo Topoisomerase Inhibition cluster_ros Redox Cycling (Nitro Group) compound 2-Chloro-3-fluoro-6-nitroquinoline Derivative egfr EGFR Inhibition compound->egfr topo Topoisomerase I/II Inhibition compound->topo nitro Bioreduction of Nitro Group compound->nitro pi3k PI3K/Akt Pathway egfr->pi3k inhibits ras Ras/MAPK Pathway egfr->ras inhibits proliferation Decreased Proliferation pi3k->proliferation ras->proliferation dna_damage DNA Strand Breaks topo->dna_damage apoptosis_topo Apoptosis dna_damage->apoptosis_topo ros Reactive Oxygen Species (ROS) nitro->ros oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis_ros Apoptosis oxidative_stress->apoptosis_ros

Caption: Hypothesized signaling pathways impacted by 2-Chloro-3-fluoro-6-nitroquinoline derivatives.

Conclusion and Future Directions

The data on structurally related compounds strongly suggest that 2-Chloro-3-fluoro-6-nitroquinoline derivatives represent a promising avenue for the development of novel anticancer agents. Their potential for potent cytotoxicity, induction of apoptosis, and cell cycle arrest warrants further investigation. The provided experimental protocols offer a robust framework for the systematic evaluation of these compounds.

Future studies should focus on synthesizing a library of 2-Chloro-3-fluoro-6-nitroquinoline derivatives with varied substitutions to establish clear structure-activity relationships. In vivo studies using xenograft models will be crucial to translate these in vitro findings into potential therapeutic applications. Furthermore, detailed mechanistic studies are needed to definitively identify the primary molecular targets and signaling pathways modulated by this specific class of quinoline derivatives.

References

  • Albratty, M., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: a review. ARABIAN JOURNAL OF CHEMISTRY.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Chen, J., et al. (2020). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega.
  • Cherukupalli, S., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry.
  • Flow Cytometry Core Facility, University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Flow Cytometry, UT Health San Antonio. (n.d.). Cell Cycle Protocol. Retrieved from [Link]

  • George, R. F., et al. (2021).
  • Gothwal, A., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Massoud, M. A. M., et al. (2019). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. Letters in Drug Design & Discovery.
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  • Du, Z., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry.
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Safety & Regulatory Compliance

Safety

2-Chloro-3-fluoro-6-nitroquinoline proper disposal procedures

Comprehensive Laboratory Disposal and Handling Protocol: 2-Chloro-3-fluoro-6-nitroquinoline Executive Summary For researchers and drug development professionals utilizing 2-Chloro-3-fluoro-6-nitroquinoline (CAS: 2758533-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal and Handling Protocol: 2-Chloro-3-fluoro-6-nitroquinoline

Executive Summary

For researchers and drug development professionals utilizing 2-Chloro-3-fluoro-6-nitroquinoline (CAS: 2758533-90-1)[1] as a specialized building block, establishing a rigorous, compliant disposal protocol is a critical operational requirement. Due to its specific structural moieties—a nitroaromatic system combined with dual halogenation (chlorine and fluorine)—this compound presents distinct genotoxic and environmental hazards[2]. This guide provides a self-validating, step-by-step operational plan for the safe segregation, containment, and ultimate destruction of this chemical within a professional laboratory framework.

Hazard Profiling & Mechanistic Causality

To execute proper disposal, scientists must understand the causality behind the regulations. We do not merely categorize waste; we manage specific chemical reactivities.

  • The Nitroquinoline Scaffold (Genotoxicity): Nitroaromatic compounds, particularly nitroquinolines, are widely recognized in toxicology for their mutagenic potential. Bioreduction of the nitro group can yield reactive hydroxylamine intermediates that form bulky DNA adducts. Consequently, any waste containing this scaffold must be treated as a potential mutagen, requiring stringent barrier protection (PPE) and zero-tolerance for drain disposal.

  • Dual Halogenation (Environmental Persistence & Dioxin Risk): The presence of both chlorine and fluorine atoms significantly increases the molecule's lipophilicity and environmental persistence. More critically, the combustion of halogenated organics at sub-optimal temperatures can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, local or improvised incineration is strictly prohibited; disposal requires high-temperature commercial incineration (>1000°C) with specialized exhaust scrubbing.

Waste Segregation & Compatibility Matrix

Accurate point-of-generation segregation prevents dangerous cross-reactions and ensures regulatory compliance. Summarized below is the compatibility matrix for 2-Chloro-3-fluoro-6-nitroquinoline waste streams.

Waste Stream TypePrimary ConstituentsApproved ReceptacleIncompatible Materials (DO NOT MIX)
Halogenated Liquid Dissolved compound, DCM, Chloroform, Fluorinated solventsHigh-Density Polyethylene (HDPE) or Amber GlassStrong oxidizers, alkali metals, non-halogenated streams (increases disposal cost)
Solid Hazardous Pure powder, contaminated weigh boats, spatulas, glovesPuncture-proof, sealable poly-drums or double-baggedReactive metals, biological waste, radioactive waste
Aqueous Waste Trace compound in water/buffer (e.g., from HPLC runs)HDPE CarboyConcentrated acids/bases, organic solvents (causes phase separation)

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

This protocol must be executed under standard laboratory conditions utilizing a certified chemical fume hood.

Phase 1: Point-of-Generation Containment

  • Preparation: Don appropriate PPE, including nitrile gloves (double-gloving recommended for concentrated solutions), a chemically resistant lab coat, and safety goggles.

  • Liquid Waste Segregation: Pour any solvent mixtures containing 2-Chloro-3-fluoro-6-nitroquinoline into a designated, clearly labeled "Halogenated Organic Waste" container. Use a funnel to prevent spills.

  • Solid Waste Segregation: Place empty vendor vials, contaminated weighing paper, and disposable spatulas into a robust, sealable solid hazardous waste container.

  • Decontamination: Rinse reusable glassware with a minimal volume of a compatible halogenated solvent (e.g., dichloromethane) to dissolve residual compound. Add this rinsate to the Halogenated Liquid waste stream.

Phase 2: Labeling and Storage 5. RCRA Compliance: Immediately affix a hazardous waste label to the container. The label must explicitly list "2-Chloro-3-fluoro-6-nitroquinoline" and all associated solvents. Do not use abbreviations. 6. Secondary Containment: Store the active waste container in secondary containment (e.g., a polyethylene tray) within a designated, ventilated satellite accumulation area. 7. Venting: Ensure the container cap is securely closed, but utilize pressure-relieving vented caps if the solvent mixture is prone to off-gassing.

Phase 3: Institutional Transfer 8. Manifesting: Once the container reaches 80% capacity, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. 9. Final Disposition: EHS will transfer the manifest to a licensed hazardous waste contractor for high-temperature commercial incineration, the only approved method for destroying halogenated nitroaromatics.

Operational Workflow Visualization

The following diagram maps the logical routing of 2-Chloro-3-fluoro-6-nitroquinoline from generation to final destruction, ensuring no single point of failure in the disposal chain.

WasteWorkflow Start Waste Generation (2-Chloro-3-fluoro-6-nitroquinoline) State Determine Physical State Start->State Solid Solid Waste (Contaminated PPE, Vials) State->Solid Powder/Residue Liquid Liquid Waste (Solvent Solutions) State->Liquid Dissolved Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated EHS EHS Collection & Manifesting Halogenated->EHS RCRA Compliant Incineration High-Temperature Commercial Incineration EHS->Incineration >1000°C Required

Figure 1: Safe disposal routing for halogenated nitroquinoline compounds to prevent environmental contamination.

References

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Management and the Resource Conservation and Recovery Act (RCRA). Retrieved March 27, 2026, from[Link]

Sources

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